molecular formula C3H4N6 B14702268 1,3-Diazidoprop-1-ene CAS No. 22750-69-2

1,3-Diazidoprop-1-ene

Cat. No.: B14702268
CAS No.: 22750-69-2
M. Wt: 124.10 g/mol
InChI Key: ZWRSKCACVBPBCM-UHFFFAOYSA-N
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Description

1,3-Diazidoprop-1-ene is a highly reactive organic compound characterized by two azide (-N₃) groups attached to a propene backbone. Its structure (CH₂=CH-N₃-CH₂-N₃) enables participation in 1,3-dipolar cycloaddition reactions, a trait shared with other azides and nitro compounds. For instance, compounds like 1-nitro-3,3,3-trichloropropene undergo 1,3-dipolar cycloadditions with diazomethane, highlighting the broader reactivity framework applicable to diazidopropene .

Properties

CAS No.

22750-69-2

Molecular Formula

C3H4N6

Molecular Weight

124.10 g/mol

IUPAC Name

1,3-diazidoprop-1-ene

InChI

InChI=1S/C3H4N6/c4-8-6-2-1-3-7-9-5/h1-2H,3H2

InChI Key

ZWRSKCACVBPBCM-UHFFFAOYSA-N

Canonical SMILES

C(C=CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazidoprop-1-ene can be synthesized through various methods, including the reaction of propargyl alcohol with sodium azide in the presence of a copper catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired diazide compound.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazidoprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide groups into amines.

    Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the azide groups.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Diazidoprop-1-ene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Industry: Utilized in the production of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of 1,3-Diazidoprop-1-ene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming triazoles through the Huisgen cycloaddition mechanism. This reactivity is exploited in various applications, including click chemistry for the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Diazetidin-2-one Derivatives

1,3-Diazetidin-2-one, a four-membered lactam, contrasts sharply with 1,3-diazidoprop-1-ene in structure and applications. Key differences include:

Property This compound 1,3-Diazetidin-2-one Derivatives
Core Structure Linear propene with two azides Cyclic β-lactam ring
Reactivity High-energy azide cycloadditions Ring-opening reactions
Applications Energetic materials, triazole synthesis Pharmaceutical intermediates
Pharmacological Relevance Limited (explosive hazard) ADME studies and drug design focus

The synthesis of 1,3-diazetidin-2-one derivatives emphasizes drug development, as noted in computational docking and ADME studies . In contrast, this compound’s azide groups limit its direct pharmaceutical use but enhance its utility in materials science.

1-Nitro-3,3,3-Trichloropropene

This nitrohaloalkene shares a propene backbone but substitutes azides with nitro (-NO₂) and trichloromethyl (-CCl₃) groups. Comparisons include:

Property This compound 1-Nitro-3,3,3-Trichloropropene
Functional Groups Azides (-N₃) Nitro (-NO₂), trichloromethyl (-CCl₃)
Cycloaddition Reactivity Forms triazoles Generates pyrazolines or isoxazolines
Reaction Partners Alkynes, strained alkenes Diazomethane, other dipolarophiles

demonstrates that 1-nitro-3,3,3-trichloropropene reacts with diazomethane via 1,3-dipolar cycloaddition, yielding heterocyclic products . Diazidopropene’s dual azide groups could enable more complex adducts, though its explosive nature requires careful handling.

General Azide Comparators

  • Reaction Efficiency: Diazidopropene’s dual azides may enable sequential cycloadditions, unlike monoazides.
  • Thermal Stability : Azides are prone to decomposition; diazidopropene’s stability is likely lower than nitro or lactam analogs.

Data Tables and Research Findings

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Key Reactions Applications
This compound C₃H₄N₆ 1,3-Dipolar cycloaddition Energetic materials, synthesis
1,3-Diazetidin-2-one C₃H₄N₂O Ring-opening, amidation Drug intermediates
1-Nitro-3,3,3-Trichloropropene C₃H₂Cl₃NO₂ Cycloaddition with diazomethane Heterocycle synthesis

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